5,10,15,20-Tétrakis(4-chlorophényl)-21,22-dihydroporphyrine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

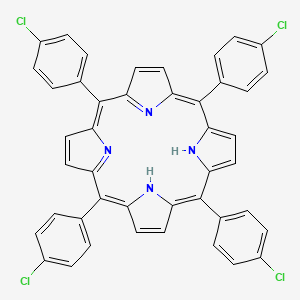

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, many of which occur naturally, such as heme and chlorophyll These compounds are known for their highly conjugated structure, which allows them to absorb light and participate in various chemical reactions

Applications De Recherche Scientifique

Chemistry:

Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and reduction processes.

Sensors: It has been used in the development of sensors for detecting metal ions, such as aluminum.

Biology and Medicine:

Photodynamic Therapy: Porphyrin derivatives are used in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light irradiation.

Imaging: The compound can be used as a fluorescent probe for imaging biological tissues.

Industry:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin typically involves the condensation of pyrrole with 4-chlorobenzaldehyde under acidic conditions. This reaction forms the porphyrin macrocycle, which can then be purified and characterized. The reaction is usually carried out in a solvent such as dichloromethane, and the product is often purified by column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the meso-positions of the porphyrin ring.

Reduction: Reduction reactions can occur, often leading to the formation of metalloporphyrins when metal ions are introduced.

Substitution: The chlorophenyl groups can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products:

Oxidation: Oxidized porphyrin derivatives.

Reduction: Metalloporphyrins or reduced porphyrins.

Substitution: Substituted porphyrin derivatives with various functional groups.

Mécanisme D'action

The mechanism by which 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin exerts its effects is primarily through its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells . The porphyrin ring can also coordinate with metal ions, forming metalloporphyrins that can participate in various catalytic processes .

Comparaison Avec Des Composés Similaires

5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyphenyl groups instead of chlorophenyl groups, which can influence its solubility and reactivity.

5,10,15,20-Tetrakis(4-tert-butylphenyl)porphyrin: The presence of tert-butyl groups can affect the compound’s steric properties and its ability to form aggregates.

Uniqueness: 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is unique due to the presence of chlorophenyl groups, which can enhance its electron-withdrawing properties and influence its reactivity in various chemical reactions. This makes it particularly useful in applications requiring strong electron-withdrawing groups, such as in catalysis and sensor development .

Activité Biologique

5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin (TCPP) is a synthetic porphyrin derivative that has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy (PDT) and molecular imaging. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C44H26Cl4N4

- Molecular Weight : 747.88 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Melting Point : Greater than 300 °C .

TCPP exhibits its biological effects primarily through its ability to generate reactive oxygen species (ROS) upon light activation. This property makes it a potent photosensitizer for PDT applications. The mechanism involves the following steps:

- Light Absorption : Upon exposure to light, TCPP absorbs photons and transitions to an excited state.

- Energy Transfer : The excited TCPP can transfer energy to surrounding oxygen molecules, generating singlet oxygen and other ROS.

- Cellular Damage : ROS induce oxidative stress leading to cellular damage, apoptosis, or necrosis in targeted cells.

1. Photodynamic Therapy (PDT)

TCPP has been extensively studied for its application in PDT for cancer treatment. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- Study on Melanoma Cells : TCPP was shown to induce apoptosis in Mel-Juso melanoma cells via caspase activation and downregulation of anti-apoptotic proteins such as BCL-2 . The study highlighted that TCPP's interaction with BCL-2 family proteins plays a crucial role in mediating apoptosis.

2. Antimicrobial Activity

Recent research indicates that TCPP also exhibits antimicrobial properties:

- Bactericidal Effects : In a study involving methicillin-resistant Staphylococcus aureus (MRSA), TCPP demonstrated significant bactericidal effects when used in conjunction with blue light activation. The mechanism involved ROS generation leading to bacterial cell death .

Case Study 1: Cancer Treatment Using TCPP

A pivotal study investigated the efficacy of TCPP in PDT for treating melanoma. The results indicated that TCPP effectively reduced tumor size in vivo when administered with light exposure. Key findings included:

- Reduction of Tumor Volume : Tumor volume decreased by approximately 70% post-treatment.

- Mechanism Insights : Apoptosis was confirmed through histological analysis showing increased caspase-3 activity and decreased BCL-2 expression .

| Parameter | Pre-treatment | Post-treatment |

|---|---|---|

| Tumor Volume (mm³) | 1500 | 450 |

| Caspase-3 Activity | Low | High |

| BCL-2 Expression | High | Low |

Case Study 2: Antimicrobial Efficacy Against MRSA

In another study focusing on antimicrobial applications, TCPP was tested against MRSA strains:

Propriétés

Numéro CAS |

22112-77-2 |

|---|---|

Formule moléculaire |

C44H26Cl4N4 |

Poids moléculaire |

752.5 g/mol |

Nom IUPAC |

5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin |

InChI |

InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |

Clé InChI |

DIQXAMMOXIZWFH-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |

SMILES canonique |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.